2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid
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Overview
Description
2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid typically involves multiple steps:
Carbamoylation: The carbamoyl group is introduced by reacting an appropriate amine with phosgene or a similar reagent.
Esterification and Hydrolysis: The esterification of intermediate compounds followed by hydrolysis yields the final acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: Techniques like distillation, crystallization, and chromatography are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are facilitated by the electron-withdrawing fluorine atoms, making the compound reactive towards nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid is utilized in several fields:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and reactivity.
Medicine: Explored for drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Applied in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or modifying their activity.
Pathways: It may influence metabolic pathways by altering enzyme kinetics or binding to specific proteins, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Uniqueness
2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid stands out due to its specific combination of fluorinated groups and carbamoyl functionality, which imparts unique reactivity and stability compared to other fluorinated compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)anilino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F10NO4/c14-7(15)12(20,21)28-6-3-1-2-5(4-6)24-8(25)10(16,17)13(22,23)11(18,19)9(26)27/h1-4,7H,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDGMCWPQWLFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F10NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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